molecular formula C8H4BrF2NOS B11720414 2-Bromo-6-(difluoromethoxy)benzo[d]thiazole

2-Bromo-6-(difluoromethoxy)benzo[d]thiazole

Cat. No.: B11720414
M. Wt: 280.09 g/mol
InChI Key: FQEJALDWHNDCHZ-UHFFFAOYSA-N
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Description

2-Bromo-6-(difluoromethoxy)benzo[d]thiazole is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom and a difluoromethoxy group attached to the benzothiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(difluoromethoxy)benzo[d]thiazole typically involves the bromination of 6-(difluoromethoxy)benzo[d]thiazole. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzothiazole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(difluoromethoxy)benzo[d]thiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzothiazoles with

Properties

Molecular Formula

C8H4BrF2NOS

Molecular Weight

280.09 g/mol

IUPAC Name

2-bromo-6-(difluoromethoxy)-1,3-benzothiazole

InChI

InChI=1S/C8H4BrF2NOS/c9-7-12-5-2-1-4(13-8(10)11)3-6(5)14-7/h1-3,8H

InChI Key

FQEJALDWHNDCHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)SC(=N2)Br

Origin of Product

United States

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